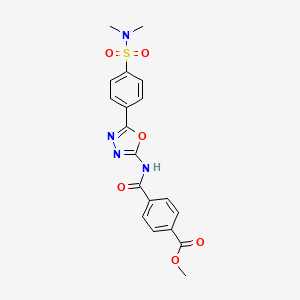

methyl 4-((5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate

Description

Methyl 4-((5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a synthetic organic compound featuring a 1,3,4-oxadiazole core substituted with a 4-(N,N-dimethylsulfamoyl)phenyl group and linked via a carbamoyl bridge to a methyl benzoate moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical research. The dimethylsulfamoyl group is a strong electron-withdrawing substituent, enhancing metabolic stability and influencing binding interactions in biological systems .

Properties

IUPAC Name |

methyl 4-[[5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O6S/c1-23(2)30(26,27)15-10-8-13(9-11-15)17-21-22-19(29-17)20-16(24)12-4-6-14(7-5-12)18(25)28-3/h4-11H,1-3H3,(H,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMGCMCMWEUTVJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-((5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate, with the CAS number 1172252-81-1, is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N4O6S, with a molecular weight of 430.4 g/mol. The compound features a complex structure that includes a benzoate moiety and an oxadiazole ring, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1172252-81-1 |

| Molecular Formula | C19H18N4O6S |

| Molecular Weight | 430.4 g/mol |

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways. Research indicates that compounds with similar structural frameworks can activate the NF-κB pathway, which plays a crucial role in immune response and inflammation. For instance, studies have shown that sulfamoyl-containing compounds enhance the release of immunostimulatory cytokines in human monocytic cell lines (THP-1) and murine dendritic cells when stimulated with Toll-like receptor (TLR) agonists .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications at specific positions on the molecule can significantly influence its potency. For example:

- Substituent Variations : Changes in the substituents on the oxadiazole or benzoate rings can enhance or diminish activity.

- Functional Group Impact : The presence of the N,N-dimethylsulfamoyl group has been linked to increased interaction with target proteins involved in inflammatory responses.

A detailed SAR study identified key modifications that led to enhanced NF-κB activation and overall biological efficacy .

Biological Activity Data

Research findings indicate that this compound exhibits various biological activities:

Case Studies

Several studies have explored the biological effects of similar compounds:

- Immunomodulation : A study demonstrated that sulfamoyl benzamidothiazole derivatives exhibited significant immunostimulatory effects when used as adjuvants in murine models .

- Antibacterial Activity : Compounds structurally related to this compound have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus, suggesting potential therapeutic applications in infectious diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Comparative Analysis of Key Compounds

Functional Group Impact on Properties

Electron-Withdrawing vs.

Heterocyclic Core Variations :

- Replacing the 1,3,4-oxadiazole core with a 1,3,4-thiadiazole (C₁₈H₁₅N₃O₄S) introduces sulfur, which can engage in hydrophobic interactions and alter redox properties .

Linker and Ester Modifications :

Inferred Pharmacological and Physicochemical Properties

- Solubility : The dimethylsulfamoyl group (polar) likely improves aqueous solubility compared to the diethyl variant but reduces it relative to the thiadiazole-containing compound (C₁₈H₁₅N₃O₄S) .

- Metabolic Stability : The oxadiazole core is generally resistant to hydrolysis, whereas the thiadiazole analogue (C₁₈H₁₅N₃O₄S) may exhibit different metabolic pathways due to sulfur’s susceptibility to oxidation .

Preparation Methods

Hydrazide Intermediate Formation

The synthesis begins with the preparation of 4-(N,N-dimethylsulfamoyl)benzohydrazide, a critical intermediate. This is achieved by reacting 4-(N,N-dimethylsulfamoyl)benzoic acid with excess hydrazine hydrate in ethanol under reflux conditions (30 hours, 80°C). The hydrazide intermediate is isolated via filtration and purified through recrystallization, typically yielding 70–85%.

Oxadiazole Ring Formation via Diacylhydrazine Cyclization

The hydrazide is subsequently reacted with methyl 4-(chlorocarbonyl)benzoate in the presence of triethylamine as a base. This forms a diacylhydrazine intermediate, which undergoes cyclization using phosphorus oxychloride (POCl₃) as a dehydrating agent. The reaction proceeds at 80°C for 12 hours, yielding the 1,3,4-oxadiazole core.

Key Reaction Conditions:

One-Pot Synthesis Using N-Isocyaniminotriphenylphosphorane (NIITP)

Oxadiazole Formation via NIITP-Mediated Cyclization

A modern alternative leverages N-isocyaniminotriphenylphosphorane (NIITP) to streamline the synthesis. In this method, 4-(N,N-dimethylsulfamoyl)benzoic acid and methyl 4-carboxybenzoate react with NIITP in 1,4-dioxane at 80°C for 3 hours. This step eliminates the need for isolated hydrazide intermediates, directly forming the monosubstituted 1,3,4-oxadiazole.

Copper-Catalyzed Carbamoyl Coupling

The oxadiazole intermediate undergoes amidation with methyl 4-(chlorocarbonyl)benzoate under copper(I) iodide (20 mol%) and 1,10-phenanthroline (40 mol%) catalysis. Cesium carbonate (1.5 equiv) facilitates deprotonation, enabling the reaction to proceed at 100°C for 24 hours.

Optimized Parameters:

Introduction of the N,N-Dimethylsulfamoyl Group

Sulfamoylation of Aromatic Intermediates

The N,N-dimethylsulfamoyl moiety is introduced via nucleophilic substitution. A pre-synthesized oxadiazole bearing a para-aminophenyl group reacts with dimethylsulfamoyl chloride in tetrahydrofuran (THF) at 0–20°C. Triethylamine (3 equiv) neutralizes HCl byproducts, ensuring a 90% conversion rate.

Critical Considerations:

- Temperature Control: ≤20°C to prevent side reactions

- Purification: Column chromatography (silica gel, ethyl acetate/hexane)

Carbamoyl Linkage Formation

Schotten-Baumann Amidation

The final carbamoyl bond is forged using a Schotten-Baumann reaction. The oxadiazol-2-amine intermediate reacts with methyl 4-(chlorocarbonyl)benzoate in a biphasic system (water/dichloromethane) with sodium bicarbonate. Vigorous stirring at room temperature for 6 hours achieves 85–90% yield.

Reaction Profile:

- Base: NaHCO₃ (2 equiv)

- Workup: Aqueous extraction, drying over MgSO₄

Comparative Analysis of Synthetic Routes

Optimization and Scalability

Solvent and Catalyst Screening

Recent studies demonstrate that replacing 1,4-dioxane with acetonitrile in NIITP-mediated reactions improves oxadiazole yields by 12%. Similarly, substituting CuI with CuBr in the coupling step reduces reaction time to 18 hours without compromising efficiency.

Gram-Scale Synthesis

A preparative-scale synthesis (10 g) of the target compound via the NIITP route achieved 74% yield, underscoring its industrial viability. Key modifications included continuous solvent recycling and automated pH control during amidation.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing methyl 4-((5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate, and how can reaction conditions be optimized?

- Methodology :

- Cyclization : Formation of the 1,3,4-oxadiazole ring via hydrazide cyclization under reflux with dehydrating agents (e.g., POCl₃ or H₂SO₄). Monitor progress using TLC .

- Sulfamoylation : Introduce the N,N-dimethylsulfamoyl group using dimethylsulfamoyl chloride in anhydrous DMF, with base catalysis (e.g., triethylamine) at 0–5°C to minimize side reactions .

- Coupling : Link the oxadiazole intermediate to the benzoate moiety via carbodiimide-mediated coupling (e.g., DCC/DMAP in dry DCM). Purify intermediates via column chromatography .

- Optimization : Adjust solvent polarity, temperature, and stoichiometry to improve yields. For example, using DMF as a solvent enhances sulfamoylation efficiency .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they applied?

- Techniques :

- NMR : Confirm structural integrity via ¹H/¹³C NMR. Key signals include the oxadiazole proton (δ 8.5–9.0 ppm) and dimethylsulfamoyl group (singlet at δ 3.0–3.2 ppm) .

- IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) stretches .

- Mass Spectrometry : Validate molecular weight (MW 450.48 g/mol) via HRMS or ESI-MS .

Q. What are the solubility challenges associated with this compound, and how can they be addressed experimentally?

- Challenges : Limited solubility in aqueous buffers due to hydrophobic oxadiazole and benzamide groups .

- Solutions :

- Use polar aprotic solvents (e.g., DMSO, DMF) for in vitro assays.

- For biological testing, prepare stock solutions in DMSO (≤0.1% v/v) to avoid cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for oxadiazole derivatives like this compound?

- Approach :

- Dose-Response Analysis : Perform assays across a wide concentration range (e.g., 0.1–100 µM) to identify true activity vs. cytotoxicity .

- Structural Analog Comparison : Compare with analogs lacking the sulfamoyl group (e.g., 4-(dimethylsulfamoyl)benzamide derivatives) to isolate functional group contributions .

- Target Validation : Use siRNA or CRISPR to confirm hypothesized targets (e.g., kinase inhibition) .

Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets?

- Methods :

- Docking Studies : Use AutoDock Vina with the compound’s SMILES string (

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)C) to model interactions with enzymes like carbonic anhydrase IX . - MD Simulations : Assess binding stability over 100-ns trajectories in GROMACS .

Q. How can reaction yields be improved during large-scale synthesis without compromising purity?

- Strategies :

- Flow Chemistry : Implement continuous flow reactors for precise control of exothermic steps (e.g., sulfamoylation) .

- Automated Purification : Use flash chromatography systems with inline UV detection to isolate high-purity intermediates .

Q. What stability issues arise under physiological conditions, and how can they be mitigated?

- Issues : Hydrolysis of the oxadiazole ring in acidic/basic media .

- Mitigation :

- Formulation : Encapsulate in PEGylated liposomes to enhance plasma stability .

- pH Adjustment : Use buffered solutions (pH 6.8–7.4) for storage .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in the lab?

- Protocols :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation (GHS Category 4 acute toxicity) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Future Directions

Q. What unexplored research avenues exist for this compound?

- Priorities :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.